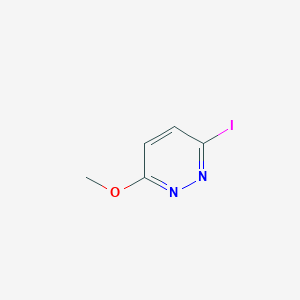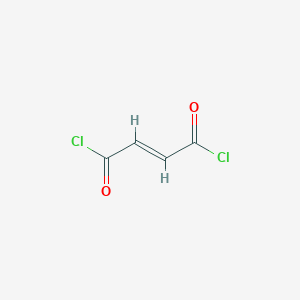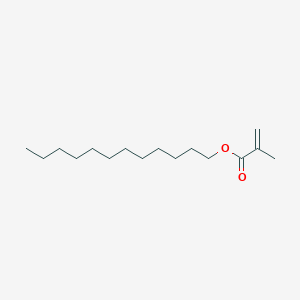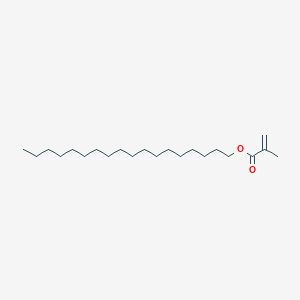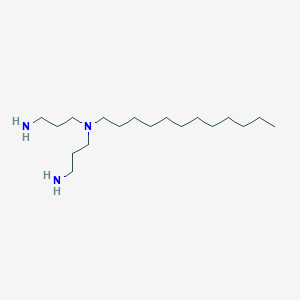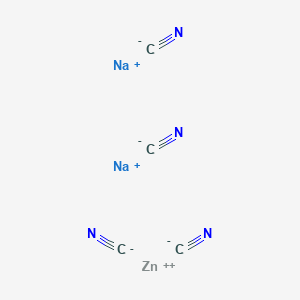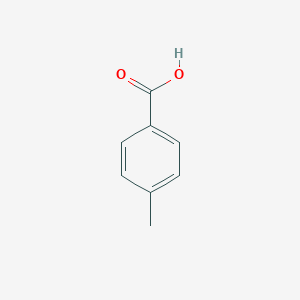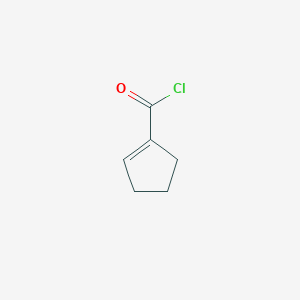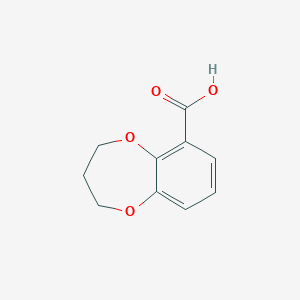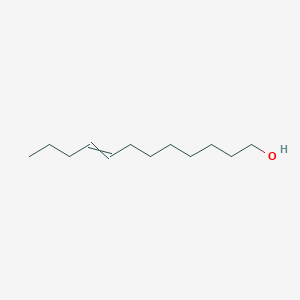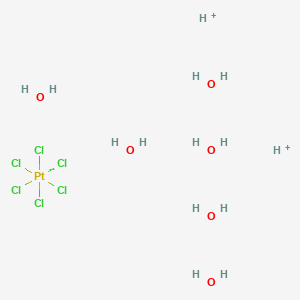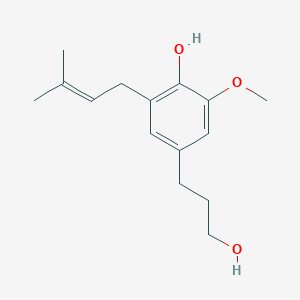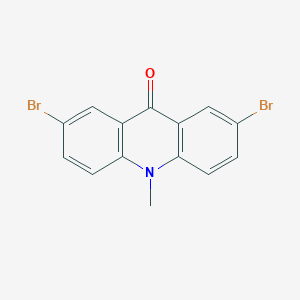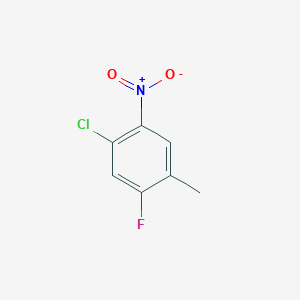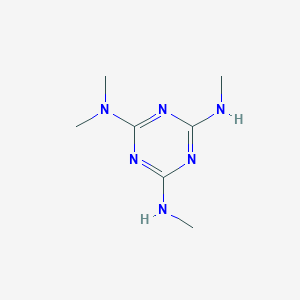
N(2),N(2),N(4),N(6)-Tetramethylmelamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2),N(2),N(4),N(6)-Tetramethylmelamine (TMME) is a synthetic compound that has been widely used in scientific research due to its potential as an anti-tumor agent. TMME belongs to the family of nitrogen mustards, which have been used in cancer chemotherapy for many years.
Mécanisme D'action
N(2),N(2),N(4),N(6)-Tetramethylmelamine exerts its anti-tumor effects by alkylating DNA, which leads to the formation of DNA adducts and ultimately, cell death. N(2),N(2),N(4),N(6)-Tetramethylmelamine has a high affinity for DNA, and its alkylating ability is dependent on the presence of a nucleophilic group in the DNA molecule. N(2),N(2),N(4),N(6)-Tetramethylmelamine has been shown to preferentially alkylate the N7 position of guanine residues in DNA.
Effets Biochimiques Et Physiologiques
N(2),N(2),N(4),N(6)-Tetramethylmelamine has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits DNA synthesis and repair, which leads to the accumulation of DNA damage and ultimately, cell death. N(2),N(2),N(4),N(6)-Tetramethylmelamine has been shown to be less toxic to normal cells than other nitrogen mustards, which makes it a promising candidate for cancer chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N(2),N(2),N(4),N(6)-Tetramethylmelamine in lab experiments is its high potency against cancer cells. It has been shown to be effective at low concentrations, which makes it cost-effective for research purposes. However, N(2),N(2),N(4),N(6)-Tetramethylmelamine is highly reactive and can alkylate other cellular components besides DNA, which can lead to off-target effects. N(2),N(2),N(4),N(6)-Tetramethylmelamine is also unstable in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
Future research on N(2),N(2),N(4),N(6)-Tetramethylmelamine should focus on its potential as a cancer chemotherapy drug. Studies should investigate its efficacy in animal models and its toxicity in normal cells. Further research should also explore the use of N(2),N(2),N(4),N(6)-Tetramethylmelamine in combination with other chemotherapy drugs to enhance their anti-tumor effects. Additionally, studies should investigate the mechanism of action of N(2),N(2),N(4),N(6)-Tetramethylmelamine in more detail to identify potential targets for drug development. Finally, research should focus on developing more stable forms of N(2),N(2),N(4),N(6)-Tetramethylmelamine that are easier to work with in lab experiments.
Méthodes De Synthèse
N(2),N(2),N(4),N(6)-Tetramethylmelamine can be synthesized by reacting N,N,N',N'-tetramethyl-1,3-diaminopropane with methyl iodide in the presence of anhydrous potassium carbonate. The reaction yields N(2),N(2),N(4),N(6)-Tetramethylmelamine as a white crystalline solid with a melting point of 188-190°C.
Applications De Recherche Scientifique
N(2),N(2),N(4),N(6)-Tetramethylmelamine has been extensively studied for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and breast cancer. N(2),N(2),N(4),N(6)-Tetramethylmelamine has also been used in combination with other chemotherapy drugs to enhance their anti-tumor effects.
Propriétés
Numéro CAS |
16268-54-5 |
|---|---|
Nom du produit |
N(2),N(2),N(4),N(6)-Tetramethylmelamine |
Formule moléculaire |
C7H14N6 |
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
2-N,2-N,4-N,6-N-tetramethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H14N6/c1-8-5-10-6(9-2)12-7(11-5)13(3)4/h1-4H3,(H2,8,9,10,11,12) |
Clé InChI |
SXPIROLPYODZEU-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N(C)C)NC |
SMILES canonique |
CNC1=NC(=NC(=N1)N(C)C)NC |
Autres numéros CAS |
16268-54-5 |
Synonymes |
2,2,4,6-tetra-MM N(2),N(2),N(4),N(6)-tetramethylmelamine N(2),N(2),N(4),N(6)-tetramethylmelamine monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



